Tilmicosin Phosphate is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine. [] It is a derivative of Tylosin, another macrolide antibiotic. [] Its primary role in scientific research stems from its potent antimicrobial activity against various bacterial pathogens, particularly those causing respiratory diseases in livestock and poultry. [, , , ]
Synthesis Analysis
Tilmicosin Phosphate can be synthesized from Tylosin through a multi-step process: []
This method utilizes the readily available Tylosin broth, streamlining the production process and offering advantages like simplified procedures, milder reaction conditions, reduced organic solvent usage, and overall higher efficiency compared to previous synthesis methods. []
Molecular Structure Analysis
The complete 1H and 13C NMR spectral assignments of Tilmicosin Phosphate have been elucidated using a combination of one- and two-dimensional NMR techniques. [] These include DEPT, HMBC, HMQC, and 1H1H COSY experiments. This comprehensive analysis allows for the precise identification of individual atoms and their connectivity within the Tilmicosin Phosphate molecule. Additionally, by comparing the 13C NMR chemical shifts between Tilmicosin and its phosphate derivative, the specific site of phosphorylation within the molecule has been determined. []
Mechanism of Action
Tilmicosin Phosphate exhibits its antimicrobial activity by binding to the 50S ribosomal subunit of susceptible bacteria. [, , ] This binding interaction inhibits bacterial protein synthesis by interfering with the crucial steps of transpeptidation and translocation during the translation process. [, ] This ultimately leads to the cessation of bacterial growth and, depending on the concentration and bacterial species, may result in bacterial cell death.
Applications
In vitro Susceptibility Testing: Researchers use Tilmicosin Phosphate to determine the susceptibility of various bacterial pathogens, such as Mycobacterium avium sbsp paratuberculosis [] and Mannheimia haemolytica. [] This is crucial for understanding antimicrobial resistance patterns and optimizing treatment strategies.
Animal Models of Infection: Tilmicosin Phosphate is employed in animal models to study the pathogenesis of bacterial infections and evaluate the efficacy of novel therapeutic interventions. [, ] For instance, researchers have investigated its efficacy in treating experimental Mycoplasma gallisepticum infections in chickens. [, ]
Pharmacokinetic and Residue Depletion Studies: Several studies have investigated the pharmacokinetic properties of Tilmicosin Phosphate in various animal species, including chickens, pigs, and goats. [, , , , ] These studies help determine optimal dosing regimens, withdrawal times, and assess potential tissue residues.
Development of Novel Drug Delivery Systems: Due to its potent antimicrobial activity but bitter taste, researchers are exploring novel drug delivery systems to improve Tilmicosin's palatability and efficacy. This includes incorporating Tilmicosin Phosphate into enteric granules [], solid lipid nanoparticles [, , ], and resin complex microspheres. [] These innovative approaches aim to enhance drug delivery, target specific tissues, and potentially reduce the required dosage, thereby minimizing the risk of antibiotic residues and resistance development.
Future Directions
Combating Antimicrobial Resistance: Investigating the potential of Tilmicosin Phosphate in combination therapies to combat emerging antimicrobial resistance. This could involve combining it with other antibiotics or adjunctive therapies to enhance its efficacy against resistant strains. []
Exploring Novel Delivery Systems: Continued research into novel drug delivery systems like nanoparticles and microspheres will be crucial to improving Tilmicosin's bioavailability, targeting specific tissues, and potentially reducing the required dosage. [, , , ] This will contribute to more effective treatment strategies with reduced risk of resistance development and tissue residues.
Understanding Immunomodulatory Effects: While Tilmicosin Phosphate is primarily recognized for its antimicrobial properties, recent studies suggest it may possess immunomodulatory effects. [] Further research is needed to elucidate these effects and explore their potential therapeutic benefits, potentially leading to new applications beyond its current use as an antibiotic.
Evaluating Environmental Impact: As with all pharmaceuticals used in livestock and poultry, it is essential to thoroughly assess the environmental fate and potential ecological impacts of Tilmicosin Phosphate usage. [] This includes studying its degradation pathways, potential for bioaccumulation, and effects on soil and aquatic ecosystems.
Related Compounds
Tilmicosin
Compound Description: Tilmicosin is the biologically active compound of tilmicosin phosphate. It is a semi-synthetic macrolide antibiotic derived from tylosin. []
Relevance: Tilmicosin phosphate is a water-soluble phosphate salt form of tilmicosin, created to enhance its solubility and bioavailability. [, ] Once administered, tilmicosin phosphate is rapidly converted to tilmicosin, which exerts the desired antibacterial effects. Numerous studies provided investigate the pharmacokinetics, tissue residue depletion, and efficacy of tilmicosin after administration of tilmicosin phosphate in various animal models. [, , , , , , , , , ]
Tylosin
Compound Description: Tylosin is a 16-membered macrolide antibiotic produced by Streptomyces fradiae. It exhibits antibacterial activity against a range of Gram-positive bacteria and some Gram-negative bacteria, particularly those implicated in respiratory infections. []
Monensin Sodium
Compound Description: Monensin sodium is an ionophore antibiotic with activity against Gram-positive bacteria, protozoa, and some fungi. It is primarily used in veterinary medicine as an anticoccidial agent and for improving feed efficiency in ruminants. []
Relevance: While not structurally related to tilmicosin phosphate, monensin sodium was investigated alongside tilmicosin phosphate for its in vitro activity against Mycobacterium avium subspecies paratuberculosis. [] This study aimed to assess the potential of both compounds in controlling paratuberculosis, a chronic infectious disease in ruminants. Though both demonstrated some in vitro activity, only monensin sodium significantly reduced the number of hepatic granulomas in a murine model of infection. []
Benzathine Cloxacillin
Compound Description: Benzathine cloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is often formulated as a long-acting intramuscular injection for treating infections caused by susceptible Gram-positive bacteria. []
Relevance: A study compared the efficacy of intramammary tilmicosin phosphate and benzathine cloxacillin dry-cow therapies for eliminating subclinical mastitis caused by Staphylococcus aureus. [] While both treatments demonstrated efficacy, a higher cure rate was observed with tilmicosin phosphate. Interestingly, the study also identified variations in cure rates associated with different genotypes of S. aureus. []
Ceftiofur Crystalline Free Acid
Compound Description: Ceftiofur crystalline free acid is a third-generation cephalosporin antibiotic effective against various Gram-positive and Gram-negative bacteria. It is frequently used in veterinary medicine for treating respiratory infections in cattle. [, ]
Relevance: Several studies investigated the use of ceftiofur crystalline free acid as an alternative to tilmicosin phosphate for metaphylactic treatment of bovine respiratory disease (BRD). [, ] While both showed efficacy in reducing BRD incidence and improving certain performance parameters, differences in cost-effectiveness, subsequent treatment requirements, and impact on specific BRD pathogens were noted. [, ]
Florfenicol
Compound Description: Florfenicol is a fluorinated synthetic antibiotic belonging to the amphenicol class. It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some strains resistant to chloramphenicol. [, ]
Relevance: One study evaluated the efficacy of florfenicol in combination with tylosin, compared to tilmicosin phosphate, for preventing bacterial pneumonia in pigs. [] The combination product exhibited comparable but not superior efficacy to tilmicosin phosphate in controlling pneumonia and influencing performance parameters. []
Enrofloxacin
Compound Description: Enrofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is frequently used in veterinary medicine for treating various bacterial infections. [, , ]
Relevance: Enrofloxacin is mentioned in two relevant contexts: First, its bactericidal effects against Mannheimia haemolytica were directly compared to those of tilmicosin phosphate, revealing a more rapid and complete killing action of enrofloxacin. [] Second, a study investigated the synergistic effects of a combination product containing enrofloxacin, trimethoprim, and tilmicosin phosphate for treating enzootic pneumonia in pigs. [] The combination demonstrated high therapeutic efficacy, attributed to the synergistic interaction of the three antibiotics. []
Trimethoprim
Compound Description: Trimethoprim is an antibacterial agent that inhibits dihydrofolate reductase, an enzyme crucial for bacterial folic acid synthesis. It is often used in combination with other antibiotics, such as sulfamethoxazole, to enhance efficacy. []
Relevance: Trimethoprim was included in a triple-drug combination product alongside enrofloxacin and tilmicosin phosphate for treating enzootic pneumonia in pigs. [] The study highlighted the synergistic benefits of combining these antibiotics for improved therapeutic outcomes in managing this complex respiratory disease. []
Chlortetracycline
Compound Description: Chlortetracycline is a tetracycline antibiotic effective against a broad range of Gram-positive and Gram-negative bacteria, as well as some protozoa. It is commonly used in veterinary medicine for treating bacterial infections and promoting growth in livestock. [, ]
Relevance: Several studies explored the impact of feeding chlortetracycline to cattle, alongside tilmicosin phosphate administration at various time points, on respiratory disease and bacterial colonization. [, ] These studies aimed to assess potential synergistic effects or alterations in the efficacy of tilmicosin phosphate when combined with chlortetracycline. The results suggested that while both individually offered some benefits, their combination did not consistently demonstrate significant additive or synergistic effects on the measured parameters. [, ]
Tulathromycin
Compound Description: Tulathromycin is a long-acting, triamilide macrolide antibiotic effective against many respiratory pathogens in cattle and swine. []
Relevance: The bactericidal activity of tulathromycin against Mannheimia haemolytica was compared to that of tilmicosin phosphate. [] The study demonstrated a faster and more complete killing effect of tulathromycin compared to tilmicosin. [] Another study compared a therapeutic program using metaphylactic tulathromycin to one using metaphylactic tilmicosin phosphate in feedlot heifers. [] The study found that the tulathromycin program significantly improved initial BRD control and growth performance compared to the tilmicosin phosphate program. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tilmicosin is a macrolide antibiotic. It is used in veterinary medicine for the treatment of bovine respiratory disease and ovine respiratory disease associated with Mannheimia haemolytica.
PRT062607 Hcl is a novel, highly selective, and orally bioavailable small molecule SYK inhibitor (IC(50) = 1 nM) with anti-SYK activity that is at least 80-fold greater than its affinity for other kinases.IC50 Value: 1 nM [1]Target: SYKin vitro: P505-15 successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL [1]. PRT318 and P505-15 effectively antagonize CLL cell survival after BCR triggering and in nurse-like cell-co-cultures. Moreover, they inhibit BCR-dependent secretion of the chemokines CCL3 and CCL4 by CLL cells, and leukemia cell migration toward the tissue homing chemokines CXCL12, CXCL13, and beneath stromal cells [2].in vivo: Oral dosing in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model. In addition, combination treatment of primary CLL cells with P505-15 plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations [1].Clinical trial: N/A
LEE011 succinate hydrate is an orally available cyclin-dependent kinase (CDK) inhibitor targeting cyclin D1/CDK4 and cyclin D3/CDK6 cell cycle pathway, with potential antineoplastic activity.IC50 Value: 307 ± 68 nM (neuroblastoma-derived cell lines) [1]Target: CDK4;CDK6in vitro: CDK4/6 inhibitor LEE011 specifically inhibits CDK4 and 6, thereby inhibiting retinoblastoma (Rb) protein phosphorylation. Inhibition of Rb phosphorylation prevents CDK-mediated G1-S phase transition, thereby arresting the cell cycle in the G1 phase, suppressing DNA synthesis and inhibiting cancer cell growth. Overexpression of CDK4/6, as seen in certain types of cancer, causes cell cycle deregulation.Treatment with LEE011 significantly reduced proliferation in 12 of 17 human neuroblastoma-derived cell lines by inducing cytostasis at nanomolar concentrations (mean IC50 = 307 ± 68 nmol/L in sensitive lines). LEE011 caused cell-cycle arrest and cellular senescence that was attributed to dose-dependent decreases in phosphorylated RB and FOXM1, respectively [1].in vivo: Responsiveness of neuroblastoma xenografts to LEE011 translated to the in vivo setting in that there was a direct correlation of in vitro IC50 values with degree of subcutaneous xenograft growth delay [1].
Tosufloxacin tosylate hydrate is a racemate comprising equimolar amounts of (R)- and (S)-tosufloxacin tosylate hydrate. It has a role as an antimicrobial agent, an antiinfective agent, a DNA synthesis inhibitor, a hepatotoxic agent and a topoisomerase IV inhibitor. It contains a (S)-tosufloxacin tosylate hydrate, a (R)-tosufloxacin tosylate hydrate and a tosufloxacin tosylate.
Vc-MMDA is a derivative of MMAD, a tubulin inhibitor and used to produce site-specific antibody drug conjugates. Vc-MMAD consists the ADCs linker(Val-Cit) and potent tubulin inhibitor (MMAD), Vc-MMAD is an antibody drug conjugate. IC50 Value: N/ATarget: tubulin; ADCsMonomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate. For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).
GV-58 is a potent, selective N- and P/Q-type Ca2+ channels agonist with EC50 of 7.21/8.81 uM for N-type/P-Q-type Ca2+ channel; 20-fold less potent CDK inhibitor activity.IC50 value: 7.21/8.81 uM (N-type/P-Q-type Ca2+ channel) [1]Target: Ca2+ channel agonistIn comparison with the parent molecule, (R)-roscovitine, GV-58 has a 20-fold less potent cyclin-dependent kinase antagonist effect, a 3- to 4-fold more potent Ca2+ channel agonist effect, and 4-fold higher efficacy as a Ca2+ channel agonist. GV-58 had no agonist activity (up to 100 μm) on the L-type α-subunit we tested (Cav1.3). In summary, GV-58 greatly improved upon (R)-roscovitine in terms of our properties of interest, with a ~4-fold increase in efficacy as an agonist for N- and P/Q-type Ca2+ channels, a ~3- to 4-fold increase in potency as an agonist for N- and P/Q-type Ca2+ channels, and a 20-fold decrease in potency as a Cdk antagonist.